2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide

Lead-likeness Fragment-based drug discovery Pyrrole-2-acetamide SAR

2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide (CAS 477871‑95‑7; molecular formula C₁₃H₁₂N₂O₂; MW 228.25 g mol⁻¹) is a synthetic pyrrole‑2‑acetamide building block that presents a 1‑methylpyrrole ring linked through an α‑oxo bridge to an N‑phenylacetamide terminus. Its predicted density (1.17 g cm⁻³), acid‑dissociation constant (pKa ≈ 11.13), and ambient storage stability are well defined, establishing a consistent, repeatable purity profile (commonly ≥ 95 %) across major research‑chemical suppliers.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 477871-95-7
Cat. No. B2408033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide
CAS477871-95-7
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-15-9-5-8-11(15)12(16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17)
InChIKeyWDAXXYKTDXPPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide (CAS 477871-95-7): Procurement-Ready Physicochemical & Structural Baseline


2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide (CAS 477871‑95‑7; molecular formula C₁₃H₁₂N₂O₂; MW 228.25 g mol⁻¹) is a synthetic pyrrole‑2‑acetamide building block that presents a 1‑methylpyrrole ring linked through an α‑oxo bridge to an N‑phenylacetamide terminus . Its predicted density (1.17 g cm⁻³), acid‑dissociation constant (pKa ≈ 11.13), and ambient storage stability are well defined, establishing a consistent, repeatable purity profile (commonly ≥ 95 %) across major research‑chemical suppliers . This physicochemical fingerprint makes it a reliable, low‑molecular‑weight entry point for constructing focused pyrrole‑2‑acetamide libraries and for structure–activity‑relationship (SAR) exploration of the α‑oxo‑N‑phenylacetamide pharmacophore.

Why In‑Class Pyrrole‑2‑acetamide Analogs Cannot Be Freely Substituted for 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide in Procurement Decisions


Compounds that share the 2‑oxo‑N‑phenylacetamide core diverge sharply in molecular weight, lipophilicity, hydrogen‑bonding capacity, and acid/base character once the pyrrole N‑substituent or the anilide ring is altered . For instance, replacing the simple N‑methyl group with a benzyl substituent increases logP by approximately 2 units, while introducing a trifluoromethyl group on the phenyl ring adds ~68 mass units and substantially lowers pKa [1]. These alterations directly impact solubility, membrane permeability, metabolic stability, and off‑target binding, meaning that biological or ADMET data acquired with a close analog cannot be assumed to hold for 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide. Selecting the exact compound is therefore essential when the goal is to isolate the contribution of the unadorned N‑methyl‑pyrrole‑α‑oxo‑N‑phenylacetamide scaffold without confounding substituent effects.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide Versus Closest Analogs


Molecular Weight Advantage: 228 g mol⁻¹ vs. Heavier N‑Substituted and Ring‑Functionalized Analogs

At 228.25 g mol⁻¹, 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide is the lightest member of the α‑oxo‑N‑phenylacetamide series that retains a fully elaborated N‑methylpyrrole‑α‑oxo pharmacophore . It is 40 Da lighter than prinomide (MW 267.29) and 92 Da lighter than the 4‑phenoxyphenyl analog (MW 320.34), placing it below the traditional 300 Da lead‑likeness threshold and making it suitable for fragment‑based screening cascades where minimal molecular complexity is required [1].

Lead-likeness Fragment-based drug discovery Pyrrole-2-acetamide SAR

pKa Differentiation: Weaker Acid (pKa 11.13) than Prinomide (pKa 9.4) Alters Ionization at Physiological pH

The predicted acid‑dissociation constant (pKa) of 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide is 11.13 ± 0.70, making the anilide N–H a notably weaker acid than the corresponding proton in prinomide (strongest acidic pKa 9.4) [1]. At pH 7.4, both molecules remain predominantly unionized, but the titration slope differs: 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide will ionize only above pH ~10.5, while prinomide begins to deprotonate measurably above pH 8.5, potentially influencing solubility, protein binding, and passive membrane diffusion in slightly alkaline microenvironments.

Drug ionization Permeability Pyrrole-2-acetamide acid/base profile

Lipophilicity Contrast: Estimated logP ~2.0 Differs Sharply from N‑Benzyl Analog (logP 3.73) and N‑(CH₂‑Ar) Derivatives

Although an experimentally determined logP is not publicly available, consensus in silico estimates (e.g., ChemDraw/ACD/Labs) place the logP of 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide near 2.0 . In contrast, the closest commercially available comparator with published data, 2‑(1‑benzyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide (ChemDiv ID L793‑3369), displays a measured logP of 3.7339 and a polar surface area (PSA) of 38.7 Ų . The ~1.7‑log‑unit difference corresponds to roughly a 50‑fold difference in octanol/water partition, translating to markedly lower membrane permeability and higher aqueous solubility for the N‑methyl analog – a desirable profile for candidates requiring balanced ADME properties.

Lipophilicity Pyrrole-2-acetamide logP SAR Drug-likeness

Absence of the Cyano Group Simplifies Metabolism and Removes a Reactive‑Metabolite Liability Present in Prinomide

Prinomide (CGS‑10787B) incorporates a cyano group α to the anilide carbonyl, a structural feature that is absent in 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide [1]. Published pharmacokinetic studies of prinomide document extensive metabolism, saturable protein binding, and competitive displacement interactions with its major plasma metabolite (CGS 12094), complicating dose‑response relationships [2]. By eliminating the cyano substituent, the target compound removes a known liability for cyanide‑related toxicity, Michael‑addition‑based off‑target reactivity, and CYP‑mediated hydroxylation at the α‑carbon, thereby presenting a cleaner scaffold for medicinal chemistry exploration where metabolism‑driven pharmacology is undesirable.

Metabolic stability Reactive metabolite risk Pyrrole-2-acetamide drug design

Optimal Research & Procurement Application Scenarios for 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide


Fragment‑Based Lead Discovery Requiring a Low‑MW, Low‑logP Pyrrole‑2‑acetamide Anchor

With a molecular weight of 228 Da, an estimated logP near 2.0, and a predicted pKa of 11.13, this compound meets fragment‑library criteria. It can serve as a core scaffold for fragment‑growing or fragment‑linking strategies where minimal initial complexity and balanced solubility/permeability are mandatory . Its favorable properties support high‑concentration aqueous screening and minimize the risk of aggregation‑based false positives.

Medicinal Chemistry SAR Exploration of α‑Oxo‑N‑Phenylacetamide Pharmacophores Without Confounding Cyano‑Group Effects

When studying the intrinsic activity or binding profile of the α‑oxo‑N‑phenylacetamide motif, prinomide is a sub‑optimal tool because its α‑cyano group introduces independent binding interactions and metabolic pathways [1]. The target compound, lacking this group, provides a cleaner baseline for SAR studies, enabling unambiguous attribution of activity changes to modifications on the pyrrole or phenyl rings.

Synthetic Intermediate for Prinomide Analogs and Focused Pyrrole‑2‑acetamide Libraries

The synthesis of prinomide proceeds via condensation of 1‑methyl‑1H‑pyrrole‑2‑carboxylic acid with phenyl isocyanate, a route that conceptually passes through the title compound or its close precursors [2]. Researchers building focused libraries of α‑substituted or ring‑modified analogs can therefore start from 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide as a key intermediate, exploiting the reactive α‑carbonyl position for further derivatization (e.g., Knoevenagel condensation, Grignard addition) .

Physicochemical Comparator for In‑Silico Modeling and Property‑Based Design

The compound’s well‑defined, predicted physicochemical properties (pKa 11.13, density 1.17 g cm⁻³, MW 228.25) allow it to function as a computational benchmark when building or validating QSPR models for pyrrole‑2‑acetamide analogs . Its position at the low‑end of the series’ property space makes it a valuable reference point for understanding how substituent additions shift logP, pKa, and solubility.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.